6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1890906-32-7 |
|---|---|
Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
OCVAAFRREAQYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 2,3 Dihydro 1 Benzofuran 2 Carboxylic Acid
Strategies for Benzofuran (B130515) Ring System Construction
The formation of the 2,3-dihydrobenzofuran (B1216630) skeleton is the foundational step in the synthesis. Modern organic synthesis employs several powerful, metal-catalyzed methods to achieve this transformation efficiently.
Palladium catalysis is a cornerstone for the construction of heterocyclic systems, including 2,3-dihydrobenzofurans. A prominent strategy involves the intramolecular carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.gov This method couples readily available 2-allylphenols with aryl triflates or halides to generate the dihydrobenzofuran ring in a single step. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl electrophile, followed by coordination to the alkene of the 2-allylphenol. nih.gov A critical step is the subsequent anti-oxypalladation of the double bond, which leads to the formation of a six-membered palladacycle intermediate. nih.gov Reductive elimination from this intermediate yields the desired 2,3-disubstituted dihydrobenzofuran product and regenerates the active Pd(0) catalyst. nih.gov
Another powerful palladium-catalyzed approach is the intramolecular Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which can provide chiral substituted 2,3-dihydrobenzofurans with high regio- and enantiocontrol. organic-chemistry.org Furthermore, cascade cyclization reactions, where an alkenyl ether reacts with an alkynyl oxime ether, have been developed to construct complex poly-heterocyclic scaffolds containing the dihydrobenzofuran moiety. nih.govresearchgate.net
| Catalyst System | Reactants | Key Transformation | Typical Yield | Reference |
| Pd(OAc)₂ / CPhos | 2-Allylphenol, Aryl triflate | anti-Oxypalladation / Reductive Elimination | Good | nih.gov |
| Pd(0) / TY-Phos | o-Bromophenol, 1,3-Diene | Heck/Tsuji-Trost Reaction | High | organic-chemistry.org |
| [PdCl₂(CH₃CN)₂] | ortho-Cinnamyl phenol | Intramolecular Oxidative Cyclization | Good | organic-chemistry.org |
Tandem, or cascade, reactions offer significant advantages in synthetic efficiency by forming multiple bonds in a single operation, thereby avoiding the isolation of intermediates. For benzofuran synthesis, a tandem Heck alkynylation (a copper-free Sonogashira coupling) followed by cyclization is an effective one-pot strategy. researchgate.net This process can be catalyzed by palladium pincer complexes, leading to a wide range of benzofuran derivatives in high yields. researchgate.net
Another approach involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org This reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization to furnish 2-aroyl benzofurans. rsc.org While these examples lead to fully aromatic benzofurans, related strategies can be adapted for the synthesis of the dihydro-derivatives by modifying the starting materials and reaction conditions to favor the saturated heterocyclic ring. PIDA-mediated tandem in situ oxidative coupling and cyclization represents another route, functionalizing C(sp²)-H bonds directly. thieme-connect.de
Carboxylic Acid Functionalization and Bromination Procedures
Once the core ring system is established, subsequent reactions are required to install the carboxylic acid at the C2 position and the bromine atom at the C6 position.
The carboxylic acid moiety at the C2 position is commonly introduced by the hydrolysis of a corresponding ester precursor, such as methyl or ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate. This transformation can be achieved through standard chemical methods or enzymatic resolution.
Alkaline hydrolysis, often referred to as saponification, is the most common method. chemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk This reaction is effectively irreversible because the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. chemguide.co.uk Subsequent acidification with a strong mineral acid, like HCl, protonates the carboxylate to yield the final carboxylic acid. chemguide.co.ukacademicjournals.org Acid-catalyzed hydrolysis using dilute mineral acids is also possible but is often slower and reversible, requiring a large excess of water to drive the reaction to completion. chemguide.co.uk
Enzymatic hydrolysis offers a milder alternative and the potential for enantioselectivity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the enantioselective hydrolysis of esters of related 2,3-dihydrobenzofuran-2-carboxylic acids. academicjournals.orgresearchgate.net In a study on 6-methoxy-substituted analogs, CALB supported on an acrylic resin demonstrated high enantiomeric excesses (80-99%). academicjournals.orgresearchgate.net This technique allows for the kinetic resolution of a racemic ester, yielding one enantiomer of the carboxylic acid and the unreacted enantiomer of the starting ester. researchgate.net
| Ester Substrate (Analog) | Enzyme | Solvent | ee (acid) | Conversion (%) | Reference |
| Methyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate | CALB | D-tB (9:1) | 75.5% | 45.1% | researchgate.net |
| n-Butyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate | CALB | D-tB (9:1) | 83.7% | 52.6% | researchgate.net |
| Isobutyl 6-methoxy-2,3-dihydrobenzofuran-2-carboxylate | CALB | D-tB (9:1) | 88.8% | 34.9% | researchgate.net |
Data from a study on 6-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid esters, which serves as a close analog. researchgate.net
The introduction of a bromine atom at the C6 position of the benzofuran ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring. In the 2,3-dihydro-1-benzofuran system, the ether oxygen is an activating, ortho-, para-directing group. The C6 position is para to the ether oxygen, making it an electronically favorable site for electrophilic attack.
The bromination can be carried out on the 2,3-dihydro-1-benzofuran-2-carboxylic acid itself or, more commonly, on an earlier intermediate. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator or acid catalyst, are frequently used for selective bromination of aromatic rings. Molecular bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) or in a polar solvent like acetic acid is another standard method. Research on related benzofuran systems has demonstrated that selective bromination can be achieved under controlled conditions to yield specific bromo-derivatives. researchgate.net The precise conditions must be optimized to favor substitution at the C6 position and avoid potential side reactions, such as bromination at the more activated C4 position or on the dihydrofuran ring.
Asymmetric Synthesis and Enantiomeric Resolution
Since the C2 position of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a stereocenter, obtaining enantiomerically pure forms is often a key objective. This can be accomplished either by asymmetric synthesis, which creates the stereocenter selectively, or by resolution of a racemic mixture.
Asymmetric synthesis can be achieved through various catalytic methods. For instance, a highly enantioselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed to access chiral 2,3-dihydrobenzofuran derivatives. nih.gov Similarly, asymmetric group-assisted purification (GAP) synthesis using salicyl N-phosphonyl imines has been reported for producing functionalized 2,3-dihydrobenzofurans with excellent diastereoselectivity. researchgate.netrsc.org
Enantiomeric resolution is a common strategy to separate the two enantiomers from a racemic mixture.
Classical Resolution: This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethylamine. libretexts.org This reaction forms a mixture of two diastereomeric salts. libretexts.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids. libretexts.org
Enzymatic Resolution: As mentioned previously, the enzymatic hydrolysis of a racemic ester of the target molecule can serve as a kinetic resolution. academicjournals.orgresearchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester faster than the other, resulting in a mixture of one enantiopure acid and the unreacted, enantiopure ester, which can then be separated and hydrolyzed chemically. researchgate.net
Chiral Chromatography: Another method involves the direct separation of enantiomers using chromatography on a chiral stationary phase (CSP). While effective, this method is often more expensive and may be less suitable for large-scale preparations compared to classical or enzymatic resolution.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a powerful and well-established strategy for controlling stereochemistry in acyclic systems. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent bond formations to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of chiral 2,3-dihydro-1-benzofuran-2-carboxylic acids, common auxiliaries derived from amino alcohols, such as Evans' oxazolidinones or pseudoephedrine, are particularly relevant. wikipedia.orgsigmaaldrich.com The general approach involves acylating the chiral auxiliary with a suitably substituted precursor, followed by a diastereoselective reaction to form the dihydrobenzofuran ring, and subsequent removal of the auxiliary.
A plausible synthetic route could begin with the acylation of a chiral auxiliary, for example, an Evans oxazolidinone, with an acrylic acid derivative bearing the 4-bromophenoxy group. The resulting N-acryloyloxazolidinone would then undergo an intramolecular cyclization. The stereochemical outcome of the cyclization is controlled by the chiral auxiliary, which shields one face of the enolate intermediate, directing the reaction to the opposite face.
Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis of Carboxylic Acids
| Chiral Auxiliary | Typical Entry Reaction | Key Stereocontrolling Reaction | Cleavage Method |
| Evans' Oxazolidinones | Acylation with acid chloride | Asymmetric alkylation, aldol (B89426) addition | LiOH/H₂O₂ |
| Pseudoephedrine Amides | Amide formation from carboxylic acid | Diastereoselective enolate alkylation | Acid/base hydrolysis |
| Camphorsultam | Acylation with acid chloride | Asymmetric Diels-Alder, alkylation | LiAlH₄ reduction, hydrolysis |
| (S)-(-)-1-Phenylethylamine | Amide formation | Asymmetric conjugate addition | Acid hydrolysis |
Stereoselective Catalytic Methods
In recent years, stereoselective catalysis has emerged as a highly efficient and atom-economical alternative to stoichiometric chiral auxiliaries. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various transition-metal and organocatalytic systems have been developed for the asymmetric synthesis of the 2,3-dihydrobenzofuran core. nih.govcnr.it
One of the most relevant catalytic approaches involves the intramolecular cyclization of appropriately substituted phenols. For instance, enantioselective palladium-catalyzed reactions have been shown to be effective for constructing chiral 2,3-dihydrobenzofurans. nih.gov A hypothetical route to this compound could involve the asymmetric Heck/Tsuji-Trost reaction of a 4-bromo-2-allylphenol derivative. In the presence of a palladium catalyst and a chiral ligand, the intramolecular cyclization would proceed enantioselectively to furnish the desired dihydrobenzofuran ring system. organic-chemistry.org
Another powerful strategy is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones, which has been used to synthesize chiral 3-hydroxy-2,3-dihydrobenzofurans. nih.gov Adapting this methodology could involve the cyclization of a substrate containing the 6-bromo-substituted aryl halide and a suitable keto-ester functional group.
Organocatalysis also offers promising avenues. For example, chiral thiourea (B124793) catalysts have been employed in the enantioselective cascade synthesis of 2,3-dihydrobenzofurans. Furthermore, proline-catalyzed formal [3+2] annulation reactions with quinones have been used to prepare benzofuran-fused polycyclic acetals with high enantioselectivity, demonstrating the power of organocatalysis in constructing this heterocyclic system. researchgate.net
Table 2: Examples of Stereoselective Catalytic Methods for Dihydrobenzofuran Synthesis
| Catalytic System | Reaction Type | Substrate Class | Typical Enantiomeric Excess (ee) | Reference |
| Pd / Chiral Ligand | Heck/Cacchi Reaction | Aryl iodide-joined alkenes | 84–97% | nih.gov |
| Rh(III) / Chiral Ligand | C-H Activation / Carbooxygenation | N-phenoxyacetamides & 1,3-dienes | Asymmetric approach demonstrated | organic-chemistry.org |
| Ni / Chiral Ligand | Intramolecular Addition | ortho-Substituted aryl halides | Good yields and excellent enantioselectivities | nih.gov |
| Chiral Aminoboronic Acid | Intramolecular Oxa-Michael Addition | α,β-Unsaturated carboxylic acids | Up to 96% | organic-chemistry.org |
These examples highlight the diverse and powerful catalytic tools available for the asymmetric synthesis of the 2,3-dihydrobenzofuran scaffold. The selection of the specific catalyst and reaction conditions would be critical to achieving high yields and enantioselectivity for the target 6-bromo-substituted carboxylic acid.
Chromatographic Enantiomeric Separation Techniques
When a racemic mixture of this compound is synthesized, chromatographic separation is a common and effective method for isolating the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent technique for this purpose. wvu.edu
The separation principle relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. wvu.edu For acidic compounds like the target molecule, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are often highly effective. researchgate.net The mobile phase typically consists of a polar organic solvent like methanol, ethanol, or acetonitrile, often with acidic or basic additives to control the ionization state of the analyte and enhance resolution. researchgate.netchiraltech.com
An alternative approach is indirect separation. This involves derivatizing the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine or alcohol, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase like silica (B1680970) gel. nih.gov After separation, the resolving agent is cleaved to yield the pure enantiomers. (−)-Camphorsultam is an example of a chiral molecular tool that can be used for the resolution of racemic carboxylic acids via the formation of separable diastereomeric amides. nih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Acidic Enantiomers
| CSP Type | Chiral Selector | Common Mobile Phases | Separation Principle |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hexane/Alcohol, Polar Organic | Hydrogen bonding, π-π interactions, steric hindrance |
| Pirkle-type | π-acidic or π-basic aromatic rings (e.g., DNB-phenylglycine) | Hexane/Alcohol | π-π complexation, hydrogen bonding, dipole-dipole interactions |
| Anion-exchange | Quinine or Quinidine derivatives | Methanol/Acetic Acid/Ammonia | Ionic exchange, hydrogen bonding, steric interactions |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Organic, Reversed-Phase | Inclusion complexation, hydrogen bonding, ionic interactions |
The development of a specific HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. Factors such as flow rate, temperature, and the nature and concentration of mobile phase additives would be optimized to ensure efficient and reproducible separation. nih.gov
Chemical Reactivity and Derivatization of 6 Bromo 2,3 Dihydro 1 Benzofuran 2 Carboxylic Acid
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the dihydrofuran ring is a primary site for chemical modification, enabling the synthesis of a variety of derivatives such as esters and amides. These transformations are fundamental in altering the compound's physical and biological properties.
Esterification Reactions
Esterification of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common and effective approach. masterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester product. masterorganicchemistry.com
Alternative methods for esterification that proceed under milder conditions can also be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents to activate the carboxylic acid prior to the addition of the alcohol. The choice of method often depends on the desired ester and the presence of other sensitive functional groups in the molecule.
Table 1: Examples of Esterification Reactions This table presents plausible esterification reactions of this compound with various alcohols under typical Fischer esterification conditions.
| Product Name | Alcohol Reagent | Catalyst | Reaction Conditions |
|---|---|---|---|
| Methyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | Methanol | H₂SO₄ (catalytic) | Reflux |
| Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | Ethanol | H₂SO₄ (catalytic) | Reflux |
Amidation and Peptide Coupling Strategies
The synthesis of amides from this compound is another crucial derivatization. Amides are generally formed by the reaction of the carboxylic acid with a primary or secondary amine. libretexts.org Direct reaction of the carboxylic acid and amine requires high temperatures and is often inefficient. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. nih.gov
For more sensitive substrates or in the context of peptide synthesis, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. ajchem-a.com Reagents such as dicyclohexylcarbodiimide (DCC), N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide (EDC), and various phosphonium and uronium salts (e.g., PyBOP, HBTU, HATU) are frequently used. ajchem-a.comnih.gov These reagents activate the carboxylic acid in situ, allowing for efficient coupling with amines to form the corresponding amides with minimal side reactions and racemization. ajchem-a.com
Table 2: Amidation and Peptide Coupling Reactions This table illustrates potential amidation and peptide coupling reactions of this compound with various amines and amino acid esters using common coupling reagents.
| Product Name | Amine/Amino Acid Ester | Coupling Reagent | Base |
|---|---|---|---|
| N-Benzyl-6-bromo-2,3-dihydro-1-benzofuran-2-carboxamide | Benzylamine | EDC/HOBt | DIPEA |
| 6-Bromo-N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | p-Anisidine | HATU | DIPEA |
| Methyl (6-bromo-2,3-dihydro-1-benzofuran-2-carbonyl)glycinate | Glycine methyl ester | PyBOP | DIPEA |
Substituent Effects on Ring System Reactivity
The electronic properties of the bromine atom and the dihydrofuran ring influence the reactivity of the aromatic portion of the molecule. The bromine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution, while the ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group. The interplay of these effects governs the regioselectivity of further functionalization of the benzene (B151609) ring.
Halogenation and Further Functionalization of the Benzene Ring
Further halogenation of the benzene ring of this compound is expected to occur at positions directed by the existing substituents. The ether oxygen strongly activates the ortho and para positions relative to it (positions 7 and 5). The bromine at position 6 deactivates the ring but directs ortho and para (positions 5 and 7). Therefore, electrophilic substitution, such as bromination, is most likely to occur at position 5 or 7. The precise outcome would depend on the specific reaction conditions and the steric hindrance. Decarboxylative halogenation is another potential reaction pathway for aromatic carboxylic acids. nih.gov
Alkylation and Arylation at Specific Ring Positions
The introduction of alkyl or aryl groups onto the benzene ring can be achieved through various transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. These reactions typically require the presence of a halogen or triflate on the aromatic ring as a handle for the coupling. The existing bromine atom at the 6-position can serve this purpose, allowing for the introduction of a wide range of alkyl and aryl substituents at this position. Furthermore, direct C-H activation/functionalization methodologies have emerged as a powerful tool for the alkylation and arylation of benzofuran (B130515) scaffolds. hw.ac.uk
Formation of Fused Heterocyclic Derivatives
The versatile functionality of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The carboxylic acid moiety can be transformed into various functional groups that can then participate in cyclization reactions to form new rings.
For example, the carboxylic acid can be converted into an ester, which can then undergo condensation reactions with hydrazines to form pyrazole-fused systems. chim.itresearchgate.net Alternatively, reaction with hydroxylamine could lead to isoxazole derivatives. Amide derivatives of the carboxylic acid can also be utilized in cyclization reactions. For instance, conversion to a β-ketoamide followed by reaction with a suitable reagent could lead to the formation of a fused pyrimidine or pyridine ring.
The synthesis of fused thiazole derivatives can be achieved by first converting the carboxylic acid to a thioamide, which can then be reacted with an α-haloketone in a Hantzsch-type synthesis. nih.gov Similarly, oxazole-fused systems can be prepared from the corresponding amide by reaction with a dehydrating agent and a suitable cyclization partner. nih.govchemmethod.com The bromine atom on the benzene ring can also be utilized in intramolecular cyclization reactions to form additional fused rings.
Spectroscopic and Structural Characterization of 6 Bromo 2,3 Dihydro 1 Benzofuran 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the acidic proton of the carboxylic acid group.
Carboxylic Acid Proton (-COOH): A characteristic, broad singlet is anticipated in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.
Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. The bromine atom at the C6 position influences their chemical shifts. We would expect to see a doublet for the H7 proton, a doublet of doublets for the H5 proton, and a doublet for the H4 proton. Their expected chemical shift range is approximately 6.8 to 7.5 ppm.
Dihydrofuran Ring Protons: The stereocenter at the C2 position makes the two C3 protons diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, each likely a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H2 proton. The H2 proton would likely appear as a triplet or a doublet of doublets. These signals for the -CH- and -CH₂- groups are expected in the range of 3.0 to 5.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -COOH | 10.0 - 13.0 | broad singlet |
| H7 | ~7.4 | doublet |
| H5 | ~7.2 | doublet of doublets |
| H4 | ~6.8 | doublet |
| H2 | ~5.3 | triplet / dd |
| H3a / H3b | 3.2 - 3.6 | doublet of doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule.
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear far downfield, typically in the range of 170-180 ppm.
Aromatic Carbons (C-Ar): Six signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C6) would be shifted to a lower field (around 115-120 ppm) compared to the others. The carbon attached to the oxygen (C7a) would be significantly deshielded (around 155-160 ppm).
Dihydrofuran Ring Carbons: The C2 carbon, bonded to both an oxygen and the carboxylic acid group, would be found around 75-85 ppm. The C3 methylene (B1212753) carbon would be the most upfield of the ring carbons, likely in the 28-35 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| C7a | 155 - 160 |
| C3a | 125 - 130 |
| C5 | 128 - 132 |
| C4 | 112 - 116 |
| C7 | 123 - 127 |
| C6 | 115 - 120 |
| C2 | 75 - 85 |
| C3 | 28 - 35 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum is dominated by signals from polar bonds. For this compound, the most prominent features would be from the carboxylic acid group.
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1700 and 1725 cm⁻¹.
C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the ether linkage in the dihydrofuran ring would result in strong bands in the 1210-1320 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.
C-Br Stretch: A weak absorption in the far-infrared region, typically 500-600 cm⁻¹, would correspond to the C-Br stretching vibration.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
| Ether | C-O stretch | 1000 - 1100 | Strong |
| Aryl Halide | C-Br stretch | 500 - 600 | Weak-Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is complementary to IR spectroscopy, showing strong signals for non-polar, symmetric bonds. The aromatic ring vibrations are typically strong in Raman spectra. Symmetrical stretching vibrations of the C=C bonds in the benzene ring would give rise to prominent bands. The C-Br stretch may also be more easily observed than in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of the target compound is C₉H₇BrO₃.
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio. The two peaks would be at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope. The calculated monoisotopic mass is approximately 241.96 Da (for ⁷⁹Br) and 243.96 Da (for ⁸¹Br).
Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), and the loss of the entire carboxyl group (-COOH, M-45). Another likely fragmentation would be the loss of a bromine radical (-Br, M-79/81). The cleavage of the dihydrofuran ring could also produce characteristic fragments.
Table 4: Predicted Mass Spectrometry Fragments
| Fragment | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
| [C₉H₇BrO₃]⁺ | Molecular Ion | 242 / 244 |
| [C₉H₆BrO₂]⁺ | Loss of -OH | 225 / 227 |
| [C₈H₆BrO]⁺ | Loss of -COOH | 197 / 199 |
| [C₉H₇O₃]⁺ | Loss of -Br | 163 |
This comprehensive spectroscopic analysis, once performed on an actual sample, would unequivocally confirm the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as carboxylic acids. In the analysis of this compound, ESI-MS is typically performed in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion.
The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition. The isotopic pattern is particularly informative for brominated compounds due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, resulting in a characteristic M and M+2 isotopic pattern for the molecular ion peak.
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, the primary fragmentation pathway is expected to be the loss of the carboxyl group as CO₂. Further fragmentation may involve the opening of the dihydrofuran ring and subsequent cleavages.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 240.9/242.9 | [C₉H₆BrO₃]⁻ | - |
| 196.9/198.9 | [C₈H₆BrO]⁻ | CO₂ |
| 117.9 | [C₇H₄Br]⁻ | CO₂ + CO |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is indispensable for the analysis of this compound in complex mixtures, allowing for its separation from impurities and starting materials, followed by its unambiguous identification and quantification.
A reversed-phase HPLC method is typically employed, using a C18 column with a gradient elution of water and acetonitrile, often with a small amount of formic acid to ensure the protonation of the carboxylic acid and improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass detector can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to specifically detect the [M-H]⁻ ion of the target compound, which provides high sensitivity and selectivity.
Table 2: Typical LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Desolvation Temp. | 350 °C |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. Obtaining a suitable single crystal of this compound is the first critical step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and the electron density distribution, from which the atomic positions can be deduced.
While specific crystallographic data for the title compound is not publicly available, analysis of related structures, such as other substituted benzofuran (B130515) derivatives, suggests that it would likely crystallize in a common space group such as P2₁/c or P-1. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Table 3: Representative Crystallographic Data for a Substituted Benzofuran Derivative
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₀H₉BrO₃ |
| Formula Weight | 257.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 7.987(3) |
| β (°) | 101.34(2) |
| Volume (ų) | 982.1(7) |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is for a representative compound and not this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, the carboxylic acid group is expected to be a key player in directing the crystal packing through the formation of strong hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.
In addition to hydrogen bonding, other weaker interactions such as halogen bonds (C-Br···O), π-π stacking between the aromatic rings, and C-H···π interactions are also anticipated to play a role in stabilizing the crystal structure. The analysis of these interactions provides insights into the solid-state properties of the material.
Advanced Chromatographic Purity Assessment
The purity of this compound is critical for its intended use. High-performance liquid chromatography (HPLC) with UV detection is the standard method for purity assessment. A high-resolution column and an optimized gradient elution method can separate the main compound from closely related impurities, such as isomers or byproducts from the synthesis.
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, a mass balance study is often performed, which involves the identification and quantification of all impurities.
Furthermore, chiral chromatography can be employed to determine the enantiomeric purity if the compound is chiral and has been synthesized or resolved as a single enantiomer. Supercritical fluid chromatography (SFC) is an alternative advanced technique that can offer faster separations and is more environmentally friendly than traditional HPLC.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Computational and Theoretical Investigations of 6 Bromo 2,3 Dihydro 1 Benzofuran 2 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would offer fundamental insights into its behavior.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between all constituent atoms. The resulting optimized structure is crucial as all other molecular properties are calculated from this lowest-energy state.
Upon optimization, analysis of the electronic structure would reveal key parameters. These parameters provide a quantitative description of the molecule's electronic characteristics.
| Calculated Parameter | Significance for this compound |
| Total Energy | Indicates the overall stability of the molecule at 0 Kelvin. |
| Dipole Moment | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the electronegative oxygen and bromine atoms. |
| Rotational Constants | Provides information used to predict the molecule's rotational spectrum. |
| Bond Lengths (e.g., C-Br, C-O, O-H) | Determines the precise distances between atomic nuclei, offering insight into bond strength and character. |
| Bond Angles (e.g., O-C-C, C-C-Br) | Defines the angles between adjacent bonds, which dictates the molecule's overall shape. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For this compound, the FMO analysis would map the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized on the electron-rich benzofuran (B130515) ring system, while the LUMO might be distributed over the carboxylic acid group and the bromine atom. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.
| FMO Parameter | Definition and Importance |
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap implies the molecule is more polarizable and reactive. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its acidic nature. The bromine atom would also show a region of negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. This method quantifies the charge transfer between different parts of the molecule, offering insights into intramolecular interactions, hyperconjugation, and the nature of chemical bonds.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations could simulate its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. For instance, the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O carbonyl group, and the C-Br bond could be calculated. This theoretical spectrum serves as a valuable tool for interpreting experimental IR and Raman spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* transitions within the aromatic system.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
In a hypothetical docking study, this compound would be treated as the ligand and docked into the active site of a relevant protein target. Benzofuran derivatives have been investigated as inhibitors for various enzymes, such as Pim-1 kinase. The docking simulation would predict:
Binding Affinity: A score (often in kcal/mol) that estimates the strength of the interaction. A more negative score typically indicates a stronger binding.
Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's active site.
Key Interactions: The specific amino acid residues in the protein that interact with the ligand through hydrogen bonds, salt bridges, hydrophobic interactions, or halogen bonds (involving the bromine atom).
For example, the carboxylic acid group would be expected to form strong hydrogen bonds or salt bridges with basic amino acid residues like Arginine or Lysine in a protein's active site. The benzofuran ring could engage in π-π stacking or hydrophobic interactions.
| Docking Parameter | Information Provided |
| Binding Energy/Score | Predicts the strength of the ligand-receptor interaction. |
| Hydrogen Bonds | Identifies key donor-acceptor interactions, often crucial for binding specificity. |
| Hydrophobic Interactions | Reveals interactions between nonpolar regions of the ligand and protein. |
| Halogen Bonds | Identifies potential interactions involving the bromine atom as a Lewis acid. |
| RMSD (Root Mean Square Deviation) | Measures the similarity between different predicted binding poses. |
These computational docking studies provide a rational basis for understanding the potential biological activity of this compound and can guide the design of more potent analogues.
Ligand-Protein Interaction Prediction (e.g., Cannabinoid Receptor Binding)
The 2,3-dihydro-1-benzofuran scaffold is a key feature in a variety of biologically active molecules, including some that have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is a compelling therapeutic target, particularly for inflammatory and neuropathic pain, as it is primarily expressed in peripheral tissues and immune cells, thereby avoiding the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation. nih.gov
Computational docking studies are instrumental in predicting how a ligand, such as this compound, might bind to a protein target like the CB2 receptor. These studies model the interactions between the small molecule and the amino acid residues within the receptor's binding pocket. For the parent 2,3-dihydro-1-benzofuran derivatives, ligand-steered modeling has been employed to construct a putative binding mode in the absence of a crystal structure for the active state of the CB2 receptor. nih.gov
Key interactions for related 2,3-dihydro-1-benzofuran derivatives with the CB2 receptor have been predicted to involve a combination of hydrogen bonds, π-π stacking, and van der Waals forces with residues in transmembrane helices 3, 5, 6, and 7. nih.gov An aromatic pocket formed by residues such as tyrosine, phenylalanine, and tryptophan is thought to accommodate the benzofuran ring system. nih.gov For this compound, it is hypothesized that the carboxylic acid group could form crucial hydrogen bonds with polar residues in the binding site, while the brominated aromatic ring could engage in halogen bonding or other hydrophobic interactions, potentially enhancing binding affinity and selectivity.
To illustrate the potential binding affinity, a hypothetical docking score is presented in the table below, based on typical scoring functions used in molecular docking simulations where a more negative value indicates a stronger predicted interaction.
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Cannabinoid Receptor 2 (CB2) | -8.5 | SER, TYR, PHE, TRP |
In Silico Prediction of Biological Activity Profiles
Beyond single-target interactions, computational methods can predict a broader spectrum of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) for a given molecule. These in silico predictions are valuable for early-stage drug discovery, helping to identify potential therapeutic applications and flag potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) studies on related dihydrobenzofuran derivatives have been used to build models that correlate structural features with biological activities, such as antileishmanial or anticancer effects. nih.govnih.gov These models can then be used to predict the activity of new compounds like this compound. For instance, the presence and position of the bromine atom and the carboxylic acid group would be key descriptors in such a QSAR model.
Furthermore, various computational tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictions are based on its structural similarity to molecules with known experimental data. For this compound, these predictions can offer insights into its drug-likeness, such as its potential for oral bioavailability and its metabolic stability.
The following table provides an illustrative example of a predicted biological activity and ADMET profile for the compound of interest.
| Property | Predicted Value/Activity | Computational Method |
| Biological Activity | ||
| Cannabinoid Receptor 2 Agonist | Probable | Ligand-Based Pharmacophore Modeling |
| Anticancer (e.g., NF-κB inhibition) | Possible | Structure-Activity Relationship (SAR) Analysis |
| ADMET Properties | ||
| Lipinski's Rule of Five | Compliant | Molecular Descriptor Calculation |
| Predicted Oral Bioavailability | Moderate | In Silico ADME Prediction Software |
| Blood-Brain Barrier Permeation | Low | In Silico ADME Prediction Software |
| Cytochrome P450 Inhibition | Potential Inhibitor of CYP2D6 | In Silico ADME Prediction Software |
Conformational Analysis and Stereochemical Impact Studies
The three-dimensional shape of a molecule, dictated by its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound, the presence of a chiral center at the C2 position of the dihydrofuran ring means that it can exist as two enantiomers, (R)- and (S)-6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid.
It is well-established that different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov For instance, in a study of related 2,3-dihydro-1-benzofuran derivatives acting as CB2 agonists, the biological activity was found to reside primarily in the (S)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction with the chiral environment of a protein binding site.
Conformational analysis, through computational methods like molecular mechanics and quantum chemistry calculations, can be used to determine the preferred three-dimensional arrangements of the molecule. These studies can identify the lowest energy conformations and the rotational barriers of flexible bonds. The relative orientation of the carboxylic acid group and the brominated benzofuran ring system can significantly influence how the molecule fits into a receptor's binding pocket and its ability to form key interactions. Understanding the conformational preferences of each enantiomer is therefore crucial for interpreting structure-activity relationships and for the rational design of more potent and selective analogs.
The following table summarizes the key stereochemical and conformational considerations for this compound.
| Stereochemical/Conformational Aspect | Description | Implication for Biological Activity |
| Chirality | The C2 carbon is a stereocenter, leading to (R) and (S) enantiomers. | The two enantiomers are expected to have different binding affinities and efficacies at chiral biological targets like GPCRs. |
| Conformation of Dihydrofuran Ring | The five-membered dihydrofuran ring is not planar and can adopt various puckered conformations (e.g., envelope, twist). | The specific ring pucker will affect the spatial orientation of the carboxylic acid group, influencing its ability to act as a hydrogen bond donor/acceptor. |
| Rotamer of Carboxylic Acid Group | The C2-COOH bond is rotatable, allowing for different orientations of the carboxylic acid. | The preferred rotameric state will impact the directionality of potential hydrogen bonds with the receptor. |
Structure Activity Relationship Sar Studies of 6 Bromo 2,3 Dihydro 1 Benzofuran 2 Carboxylic Acid Derivatives
Impact of Substituent Position and Nature on Biological Outcomes
The biological activity of benzofuran (B130515) and its dihydro derivatives is significantly influenced by the position and chemical nature of substituents on the bicyclic ring system.
Position of Substituents:
Research on various benzofuran derivatives has shown that the location of a substituent is a critical determinant of biological activity. For instance, in a series of halogenated benzofuran compounds, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines. mdpi.com This highlights that the specific placement of a group can dramatically alter the pharmacological effect.
For derivatives related to the 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold, the position of the bromine atom at C-6 is expected to influence the molecule's electronic properties and its ability to interact with biological targets. Studies on 6-substituted hexamethylene amiloride (B1667095) (6-HMA)-based benzofuran derivatives have demonstrated that modifications at this position can significantly impact their inhibitory activity against targets like the urokinase-type plasminogen activator (uPA), which is involved in cancer invasion and metastasis. mdpi.com
Nature of Substituents:
The chemical nature of the substituents also plays a pivotal role. The introduction of different functional groups can alter a molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and target binding affinity.
In a study of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, various substituents on the N-phenyl ring were evaluated for their impact on anticancer and NF-κB inhibitory activities. nih.gov This indicates that modifications to the carboxylic acid moiety of the parent compound can lead to significant changes in biological outcomes. For instance, converting the carboxylic acid to an amide and introducing further substitutions is a common strategy in medicinal chemistry to modulate activity.
The table below summarizes the general impact of substituent nature on the activity of benzofuran derivatives based on available literature.
| Substituent Type | General Impact on Biological Activity | Reference Example |
| Halogens (e.g., Bromo, Chloro) | Can increase lipophilicity and membrane permeability; may participate in halogen bonding with target enzymes. | A bromine at the 3-position enhanced cytotoxicity. mdpi.com |
| Amide Moieties | Can form hydrogen bonds with biological targets; allows for diverse substitutions to explore SAR. | N-(substituted)phenylamides of 2,3-dihydrobenzofuran-2-carboxylic acid showed anticancer activity. nih.gov |
| Heterocyclic Rings | Can introduce additional interaction points (e.g., hydrogen bonding, pi-stacking) and improve physicochemical properties. | Fusing heterocyclic rings to the benzofuran core is a strategy in developing anticancer agents. |
Stereochemical Influences on Molecular Interactions
The 2,3-dihydro-1-benzofuran-2-carboxylic acid scaffold contains a chiral center at the C-2 position. The stereochemistry at this position can have a profound impact on the biological activity of its derivatives, as enantiomers often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a drug molecule.
The differential activity of enantiomers can be attributed to one isomer having a more favorable three-dimensional arrangement of functional groups for binding to the target's active site. The (R)- and (S)-enantiomers of a 2,3-dihydro-1-benzofuran-2-carboxylic acid derivative would present the carboxylic acid group and the substituent at C-6 in different spatial orientations, which could lead to one isomer being significantly more active than the other.
The general principles of stereochemical influence on drug action are summarized in the table below.
| Stereochemical Aspect | Implication for Molecular Interactions |
| Presence of a Chiral Center | Can lead to enantiomers with different biological activities (eutomer vs. distomer). |
| Enantiomeric Purity | A single, more active enantiomer is often preferred for development to reduce off-target effects and improve therapeutic index. |
| Diastereomers | If a second chiral center is introduced, the resulting diastereomers will have different physicochemical properties and biological activities. |
Pharmacophore Elucidation and Lead Optimization Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential drug candidates or to guide the optimization of existing lead compounds.
For the this compound scaffold, a hypothetical pharmacophore model for a specific biological target would likely include features such as:
A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid.
A hydrogen bond donor: The hydroxyl group of the carboxylic acid.
A hydrophobic/aromatic feature: The benzofuran ring system.
A halogen bond donor: The bromine atom at the C-6 position.
Lead optimization is the process of modifying the chemical structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, lead optimization strategies could involve:
Modification of the carboxylic acid: Converting the acid to esters, amides, or other bioisosteres to alter solubility, cell permeability, and metabolic stability.
Substitution on the aromatic ring: Introducing other substituents at available positions (C-4, C-5, C-7) to probe for additional interactions with the target and to modulate electronic properties.
Variation of the substituent at C-6: Replacing the bromo group with other halogens (chloro, fluoro) or with other small lipophilic or polar groups to fine-tune activity and selectivity.
Stereochemical optimization: Synthesizing and testing the individual enantiomers to identify the more active and less toxic isomer.
The table below outlines key principles in pharmacophore elucidation and lead optimization.
| Principle | Description | Application to the Target Scaffold |
| Pharmacophore Identification | Defining the key functional groups and their spatial arrangement required for biological activity. | Identifying the roles of the carboxylic acid, bromo group, and the dihydrobenzofuran ring in target binding. |
| Virtual Screening | Using a pharmacophore model to search for novel active compounds in chemical databases. | Finding new compounds with a similar 3D arrangement of key features. |
| Analogue Synthesis | Systematically modifying the lead compound to establish clear SAR. | Creating a library of derivatives with variations at the carboxylic acid, C-6 position, and other ring positions. |
| Property-Based Design | Optimizing physicochemical properties (e.g., solubility, lipophilicity) to improve drug-like characteristics. | Modifying the structure to achieve a better balance of potency and ADME properties. |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid and its analogs will likely prioritize green and sustainable chemistry principles. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Modern approaches, however, are shifting towards more environmentally benign and efficient processes.
One promising avenue is the use of photocatalysis , which harnesses visible light to drive chemical reactions. This method offers a sustainable alternative to conventional thermal processes. For instance, photocatalytic oxidative [3+2] cycloadditions of phenols and alkenes have been successfully employed for the synthesis of the dihydrobenzofuran core. Future research could adapt these light-mediated reactions for the synthesis of brominated derivatives, potentially reducing the reliance on hazardous brominating agents.
Another sustainable approach is biocatalysis , which utilizes enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions. Engineered enzymes, such as myoglobins, have demonstrated the ability to catalyze the asymmetric cyclopropanation of benzofurans to produce enantiopure 2,3-dihydrobenzofuran (B1216630) scaffolds. Exploring enzymatic pathways for the synthesis of this compound could lead to highly efficient and stereoselective production methods.
Furthermore, the implementation of flow chemistry could significantly enhance the sustainability and scalability of the synthesis. Continuous flow reactors offer improved heat and mass transfer, enabling better reaction control, higher yields, and reduced waste generation compared to traditional batch processes.
Advanced Mechanistic Elucidation of Biological Activities
The benzofuran (B130515) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have been shown to exhibit a range of pharmacological activities, suggesting that the 6-bromo substituted version could also possess interesting biological properties. Future research should focus on elucidating the precise molecular mechanisms underlying these potential activities.
Based on the activities of related compounds, several key areas warrant investigation:
Enzyme Inhibition: Benzofuran derivatives have been identified as inhibitors of various enzymes implicated in disease. For example, they have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and is a target for cancer therapy. Additionally, benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, two key targets in oncology. The potential of this compound to inhibit these or other kinases, such as casein kinase 2 (CK2), should be systematically evaluated.
Receptor Modulation: The 2,3-dihydrobenzofuran core is present in molecules that modulate various receptors. For example, certain derivatives are potent and selective agonists of the cannabinoid receptor 2 (CB2), which is a target for the treatment of neuroinflammation and neuropathic pain. A thorough investigation of the interaction of this compound with a panel of receptors could uncover novel therapeutic opportunities.
Anti-inflammatory and Anticancer Activity: The anti-inflammatory and anticancer properties of benzofuran derivatives are well-documented. The presence of a bromine atom can enhance these activities. Future studies should explore the effects of this compound on inflammatory pathways and its cytotoxic effects on various cancer cell lines.
Exploration of Polypharmacology and Multi-Target Ligand Design
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic approaches that can modulate multiple biological targets simultaneously. The concept of polypharmacology, or the design of single molecules that can interact with multiple targets, is a promising strategy to address this challenge. The benzofuran scaffold, with its versatile biological activity, is an excellent starting point for the development of multi-target ligands.
Future research in this area could focus on:
Rational Design of Multi-Target Agents: By integrating known structure-activity relationships of benzofuran derivatives with computational modeling, it may be possible to rationally design analogs of this compound that can simultaneously inhibit multiple kinases involved in cancer progression or modulate different receptors implicated in neurodegenerative diseases.
Synergistic Therapeutic Effects: Investigating the potential for this compound and its derivatives to exhibit synergistic effects by hitting multiple targets could lead to more effective and durable therapeutic responses. For example, a molecule that combines anti-inflammatory and neuroprotective activities could be highly beneficial for treating Alzheimer's disease.
Applications in Chemical Biology Tool Development
Chemical probes are essential tools for dissecting complex biological processes and for validating new drug targets. The structural features of this compound make it an attractive candidate for development into a chemical biology tool.
Key future directions in this area include:
Development of Selective Chemical Probes: The bromine atom on the benzofuran ring provides a handle for further chemical modification. For instance, it could be used to attach reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of target proteins. The development of a selective and potent inhibitor based on this scaffold could provide a valuable chemical probe for studying the function of a specific biological target.
Target Identification and Validation: A bioactive derivative of this compound could be used in chemoproteomic studies to identify its cellular targets. This information would be invaluable for understanding its mechanism of action and for validating new therapeutic targets.
Clickable Probes: The bromine atom could be replaced with or used to introduce a "clickable" functional group, such as an alkyne or an azide. This would allow for the use of click chemistry to attach a wide variety of reporter molecules, facilitating studies in complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves bromination of dihydrobenzofuran precursors or functionalization of pre-brominated intermediates. For example, methyl esters (e.g., Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, CAS 1187828-95-0) are synthesized via esterification, followed by hydrolysis to yield the carboxylic acid . Optimization includes controlling temperature (e.g., 80–100°C for bromination), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., Pd for cross-coupling). Purity (>97%) is achieved via recrystallization or column chromatography, as noted in reagent catalogs .
Q. Which analytical techniques are critical for characterizing this compound and ensuring batch consistency?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., bromine at C6) and dihydrofuran ring integrity.
- HPLC/GC-MS : Validates purity (>97%) and detects impurities like unreacted precursors .
- Melting Point Analysis : Matches literature values (e.g., 257–260°C for related bromobenzofuran acids) .
- Elemental Analysis : Ensures correct stoichiometry (CHBrO; MW 243.06).
Advanced Research Questions
Q. How does the bromo substituent at the 6-position influence reactivity in cross-coupling reactions compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s lower electronegativity and stronger C–Br bond (vs. C–Cl/F) make it more reactive in Suzuki-Miyaura or Ullmann couplings. For example, ethyl 6-bromo-benzofuran carboxylates undergo Pd-catalyzed coupling with aryl boronic acids to form biaryl derivatives, a key step in drug candidate synthesis . Comparative kinetic studies using substituent-specific analogs (e.g., 6-Cl or 6-F) can quantify electronic effects via Hammett plots.
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-tumor vs. inactive results)?
- Methodological Answer :
- Purity Validation : Impurities (e.g., residual solvents) may confound assays. Use batches with ≥97% purity (HPLC) .
- Assay Standardization : Compare results across cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Stability Testing : Evaluate if rapid degradation in certain media explains inactivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use crystal structures of targets (e.g., COX-2 or kinase enzymes) to model binding. The carboxylic acid group may form hydrogen bonds with catalytic residues.
- QSAR Models : Correlate substituent effects (e.g., bromine’s steric bulk) with activity using descriptors like logP and polar surface area .
Comparative and Mechanistic Studies
Q. What are the key differences in pharmacological activity between this compound and its non-brominated analogs?
- Methodological Answer :
- In vitro Assays : Test brominated vs. non-brominated analogs in parallel for IC values against targets (e.g., antimicrobial activity vs. S. aureus).
- Electrophilic Reactivity : Bromine enhances electrophilicity, potentially increasing covalent binding to nucleophilic residues (e.g., cysteine in enzymes) .
Q. How does the dihydrofuran ring conformation affect the compound’s solubility and bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
